

# **Review of existing literature on GSK1790627**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1790627 |           |
| Cat. No.:            | B8822579   | Get Quote |

An In-depth Technical Review of Dostarlimab (GSK4057190)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that functions as a programmed death receptor-1 (PD-1) blocking agent.[1][2] Developed by GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient (dMMR) endometrial and rectal cancers.[3][4] This technical guide provides a comprehensive review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical trial data, and experimental methodologies.

### **Mechanism of Action**

Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1 and PD-L2.[2][5] Under normal physiological conditions, the PD-1 pathway serves as an immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an immune response. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 and/or PD-L2.[5][6] By blocking the PD-1/PD-L1/L2 interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated antitumor activity.[2][6]



### **Signaling Pathway**

The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's antitumor potential.



Click to download full resolution via product page

Dostarlimab's blockade of the PD-1 signaling pathway.



## **Clinical Efficacy: Quantitative Data**

Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY studies providing substantial evidence of its efficacy.

Table 1: Efficacy of Dostarlimab in the GARNET Study

(dMMR Endometrial Cancer Cohort)

| Endpoint                          | Result      | 95% Confidence Interval |
|-----------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)     | 45.5%       | 37.1 - 54.0%            |
| Complete Response (CR)            | 16.1%       | -                       |
| Partial Response (PR)             | 29.4%       | -                       |
| Disease Control Rate (DCR)        | 55.7%       | 45.7 - 65.1%            |
| Median Duration of Response (DoR) | Not Reached | -                       |

Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[7]

Table 2: Efficacy of Dostarlimab in a Phase II Study

(dMMR Locally Advanced Rectal Cancer)

| Endpoint                                         | Result                            | 95% Confidence Interval |
|--------------------------------------------------|-----------------------------------|-------------------------|
| Clinical Complete Response (cCR)                 | 100% (in 42 patients)             | -                       |
| Sustained cCR (median follow-<br>up 26.3 months) | Observed in the first 24 patients | 12.4 - 50.5 months      |

Data from a phase II study in patients with dMMR locally advanced rectal cancer who completed treatment with dostarlimab.[4]



Table 3: Efficacy of Dostarlimab + Chemotherapy in the RUBY Phase III Trial (dMMR/MSI-H Primary Advanced or Recurrent Endometrial Cancer)

| Endpoint                        | Hazard Ratio (HR) | 95% Confidence Interval |
|---------------------------------|-------------------|-------------------------|
| Progression-Free Survival (PFS) | 0.28              | 0.16 - 0.50             |

Data from the RUBY Phase III trial, showing a 72% reduction in the risk of disease progression or death in the dMMR/MSI-H population.[8]

# Experimental Protocols GARNET Study (NCT02715284)

The GARNET study is a phase I, single-arm, open-label study evaluating the safety and efficacy of dostarlimab in patients with advanced solid tumors.[3]

- Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had progressed on or after a platinum-containing regimen.
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles, followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[3]
- Efficacy Assessment: Tumor response was assessed by blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[7]
- Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[9]

# Phase II Study in dMMR Locally Advanced Rectal Cancer (NCT04165772)

This is a phase II, single-arm study investigating neoadjuvant dostarlimab in patients with locally advanced dMMR rectal cancer.[10]



- Patient Population: Patients with newly diagnosed clinical stage II and III dMMR rectal cancer.[11]
- Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]
- Efficacy Assessment: Clinical complete response was evaluated through a combination of magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]
- Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dostarlimab Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dostarlimab: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. The journey of dostarlimab: a successful weapon for cancer treatment [explorationpub.com]
- 6. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer -PMC [pmc.ncbi.nlm.nih.gov]



- 7. Dostarlimab: From preclinical investigation to drug approval and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsk.com [gsk.com]
- 9. Safety, Efficacy, and Biomarker Analyses of Dostarlimab in Patients with Endometrial Cancer: Interim Results of the Phase I GARNET Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. 100 Percent Complete Response Rate in 14 Patients With Rectal Cancer Treated With Neoadjuvant Dostarlimab-gxly The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- To cite this document: BenchChem. [Review of existing literature on GSK1790627]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822579#review-of-existing-literature-on-gsk1790627]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com